

# What are the chemical properties of 2-Methoxy-1,3,4-trimethylbenzene?

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Methoxy-1,3,4-trimethylbenzene

Cat. No.: B1583464

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **2-Methoxy-1,3,4-trimethylbenzene**

## Section 1: Introduction & Structural Elucidation

Substituted aromatic compounds are foundational to modern chemical science, serving as versatile building blocks in applications ranging from advanced materials to life-saving pharmaceuticals.<sup>[1]</sup> Their unique electronic properties and reactivity are dictated by the nature and position of substituents on the aromatic core.<sup>[1]</sup> **2-Methoxy-1,3,4-trimethylbenzene** is a member of the substituted anisole family, characterized by a benzene ring bearing a methoxy group and, in this case, three methyl groups. The dense substitution pattern on this molecule presents unique characteristics in terms of reactivity, steric hindrance, and spectroscopic signature, making it a subject of interest for synthetic and medicinal chemists.

This guide provides a comprehensive overview of the chemical properties of **2-Methoxy-1,3,4-trimethylbenzene**, grounded in established chemical principles and available data, to serve as a technical resource for researchers, scientists, and drug development professionals.

## Structure and Nomenclature

The unambiguous identification of a chemical entity is paramount. The compound is systematically named **2-Methoxy-1,3,4-trimethylbenzene** under IUPAC conventions. Its identity is definitively confirmed by its CAS Registry Number, 21573-36-4.<sup>[2][3]</sup>

It is crucial to note that this compound is sometimes listed with the synonym 2,3,6-Trimethylanisole.[2][3] While "anisole" refers to a methoxybenzene parent structure, this synonym can be ambiguous. The systematic name and CAS number correspond to the structure with substituents at the 1, 2, 3, and 4 positions of the benzene ring, as depicted below.

Caption: Molecular structure of **2-Methoxy-1,3,4-trimethylbenzene**.

| Identifier        | Value                             | Source                   |
|-------------------|-----------------------------------|--------------------------|
| IUPAC Name        | 2-methoxy-1,3,4-trimethylbenzene  | PubChem[2]               |
| CAS Number        | 21573-36-4                        | PubChem[2], Benchchem[1] |
| Molecular Formula | C <sub>10</sub> H <sub>14</sub> O | PubChem[2], NIST[3]      |
| Molecular Weight  | 150.22 g/mol                      | PubChem[2], Benchchem[1] |
| InChI Key         | MIOQAXCZXWHELT-UHFFFAOYSA-N       | PubChem[2], Benchchem[1] |
| Canonical SMILES  | CC1=C(C(=C(C=C1)C)OC)C            | PubChem[2]               |

## Section 2: Physicochemical Properties

The physical properties of **2-Methoxy-1,3,4-trimethylbenzene** are dictated by its molecular weight and the presence of a weakly polar ether group. While extensive experimental data is not widely published, its properties can be reliably predicted based on its structure and comparison with related isomers. It is expected to be a clear, colorless liquid at standard temperature and pressure, with a characteristic aromatic odor.[4]

| Property       | Value                                            | Notes                                            |
|----------------|--------------------------------------------------|--------------------------------------------------|
| Physical State | Liquid (Predicted)                               | Based on isomers like 1,2,4-trimethylbenzene.[4] |
| Boiling Point  | Not experimentally determined.                   | Predicted to be in the range of 200-220 °C.      |
| Melting Point  | Not applicable.                                  | Expected to be well below 0 °C.                  |
| Solubility     | Insoluble in water; Soluble in organic solvents. | Typical for aromatic ethers and hydrocarbons.    |
| Density        | Not experimentally determined.                   | Predicted to be ~0.9-1.0 g/mL.                   |

## Section 3: Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for molecular structure confirmation and purity assessment. The predicted spectra for **2-Methoxy-1,3,4-trimethylbenzene** are described below.

### Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), the molecular ion peak ( $M^+$ ) would be observed at  $m/z = 150$ .[2] Key fragmentation pathways would include:

- Loss of a methyl radical ( $\bullet\text{CH}_3$ ): This is a common fragmentation for methylated aromatics, leading to a prominent peak at  $m/z = 135$ .[2]
- Loss of a methoxy radical ( $\bullet\text{OCH}_3$ ) or formaldehyde ( $\text{CH}_2\text{O}$ ): Cleavage of the ether bond can lead to fragments around  $m/z = 119$  or  $m/z = 120$ .
- Benzylic cleavage: The methyl groups can undergo benzylic cleavage, contributing to the complexity of the spectrum.

### Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key absorption bands expected for **2-Methoxy-1,3,4-trimethylbenzene** include:

- $\sim 3050\text{-}3000\text{ cm}^{-1}$ : Aromatic C-H stretching vibrations.
- $\sim 2960\text{-}2850\text{ cm}^{-1}$ : Aliphatic C-H stretching from the three methyl groups and the methoxy group.<sup>[5]</sup>
- $\sim 1600$  and  $\sim 1500\text{ cm}^{-1}$ : C=C stretching vibrations characteristic of the aromatic ring.<sup>[5]</sup>
- $\sim 1250\text{-}1200\text{ cm}^{-1}$  (strong): Asymmetric C-O-C stretching of the aryl ether.
- $\sim 1050\text{-}1020\text{ cm}^{-1}$  (strong): Symmetric C-O-C stretching of the aryl ether.
- $\sim 900\text{-}675\text{ cm}^{-1}$ : Out-of-plane (OOP) C-H bending, which can be indicative of the substitution pattern.

## Nuclear Magnetic Resonance ( $^1\text{H}$ and $^{13}\text{C}$ NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. Due to the lack of symmetry, all chemically distinct protons and carbons should give rise to separate signals.

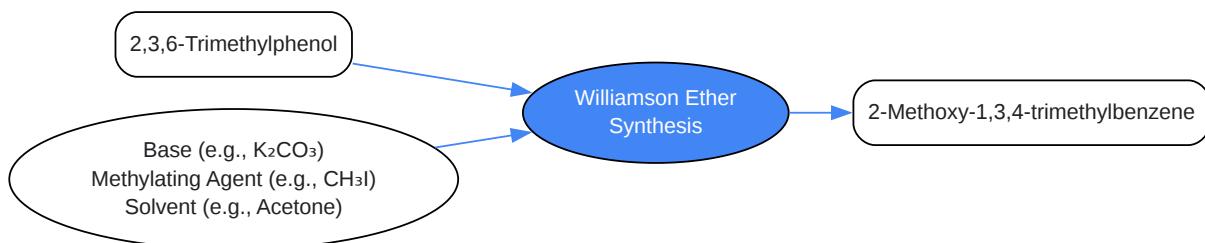
- $^1\text{H}$  NMR (Predicted):
  - $\sim 6.8\text{-}7.2\text{ ppm}$ : Two signals, likely doublets, corresponding to the two aromatic protons at C5 and C6.
  - $\sim 3.8\text{ ppm}$  (singlet, 3H): The methoxy group protons (-OCH<sub>3</sub>).
  - $\sim 2.2\text{-}2.4\text{ ppm}$  (three singlets, 3H each): Three distinct signals for the three methyl groups at C1, C3, and C4, with slight variations in chemical shift due to their different electronic environments.
- $^{13}\text{C}$  NMR (Predicted):
  - $\sim 150\text{-}160\text{ ppm}$ : Quaternary aromatic carbon attached to the methoxy group (C2).

- ~120-140 ppm: Five additional aromatic carbon signals (three quaternary, two tertiary).
- ~55-60 ppm: Methoxy carbon (-OCH<sub>3</sub>).
- ~15-25 ppm: Three distinct signals for the three methyl carbons.

## Section 4: Chemical Reactivity and Synthesis

### Reactivity Profile: Electrophilic Aromatic Substitution (EAS)

The reactivity of the benzene ring is dominated by the cumulative electronic effects of its four substituents. Both methoxy and methyl groups are electron-donating, thus activating the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted benzene.[\[1\]](#)


- Directing Effects: The methoxy group is a powerful ortho, para-director, while the methyl groups are weaker ortho, para-directors. The two unsubstituted positions on the ring are C5 and C6.
  - Attack at C5: This position is para to the strongly activating C2-methoxy group and ortho to the C4-methyl group. It is also sterically accessible.
  - Attack at C6: This position is ortho to the C1-methyl group. It is also meta to the powerful C2-methoxy group, making it less electronically favorable than C5.

Conclusion on Regioselectivity: Electrophilic attack is overwhelmingly predicted to occur at the C5 position, driven by the powerful para-directing effect of the methoxy group.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

## Proposed Synthetic Pathway

A practical synthesis of **2-Methoxy-1,3,4-trimethylbenzene** can be envisioned starting from a commercially available precursor like 2,3,6-trimethylphenol. The key transformation is the methylation of the phenolic hydroxyl group, a classic Williamson ether synthesis.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. 2-Methoxy-1,3,4-trimethylbenzene | C<sub>10</sub>H<sub>14</sub>O | CID 591604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 2-methoxy-1,3,4-trimethyl- [webbook.nist.gov]
- 4. TRIMETHYLBENZENE, MIXED ISOMERS | Occupational Safety and Health Administration [osha.gov]
- 5. C<sub>9</sub>H<sub>12</sub> infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm<sup>-1</sup> detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- To cite this document: BenchChem. [What are the chemical properties of 2-Methoxy-1,3,4-trimethylbenzene?]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583464#what-are-the-chemical-properties-of-2-methoxy-1-3-4-trimethylbenzene>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)